molecular formula C12H12O B14082005 2-Naphthalenol, 5,8-dimethyl- CAS No. 102273-84-7

2-Naphthalenol, 5,8-dimethyl-

Cat. No.: B14082005
CAS No.: 102273-84-7
M. Wt: 172.22 g/mol
InChI Key: REJZWLIJXXEOGM-UHFFFAOYSA-N
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Description

2-Naphthalenol, 5,8-dimethyl- is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, featuring two methyl groups at the 5th and 8th positions and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 5,8-dimethyl- can be achieved through several methods. One common approach involves the methylation of 2-naphthol using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dimethylated product.

Industrial Production Methods

In industrial settings, the production of 2-Naphthalenol, 5,8-dimethyl- may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 5,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in fully methylated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or ketones.

    Reduction: Formation of fully methylated naphthalene derivatives.

    Substitution: Introduction of nitro, sulfonic, or other functional groups.

Scientific Research Applications

2-Naphthalenol, 5,8-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 5,8-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methyl groups may affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: Lacks the methyl groups at the 5th and 8th positions.

    1-Naphthol: Hydroxyl group is at the 1st position instead of the 2nd.

    2,3-Dimethylnaphthalene: Lacks the hydroxyl group.

Uniqueness

2-Naphthalenol, 5,8-dimethyl- is unique due to the presence of both the hydroxyl group and the methyl groups at specific positions. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

102273-84-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5,8-dimethylnaphthalen-2-ol

InChI

InChI=1S/C12H12O/c1-8-3-4-9(2)12-7-10(13)5-6-11(8)12/h3-7,13H,1-2H3

InChI Key

REJZWLIJXXEOGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C=C1)C)O

Origin of Product

United States

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